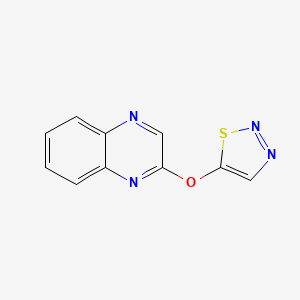

2-(1,2,3-Thiadiazol-5-yloxy)quinoxaline

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

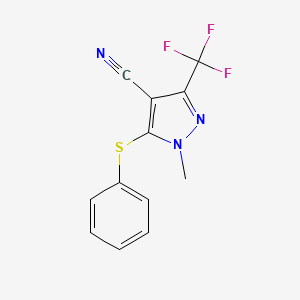

“2-(1,2,3-Thiadiazol-5-yloxy)quinoxaline” is a chemical compound with the molecular formula C10H6N4OS . Quinoxaline, the core structure of this compound, has been a subject of extensive research due to its emergence as an important chemical moiety, demonstrating a wide range of physicochemical and biological activities .

Molecular Structure Analysis

The molecular structure of “this compound” is based on the quinoxaline scaffold, which is a bicyclic compound comprising a benzene ring fused with a pyrazine ring . The thiadiazol-5-yloxy group is attached to this scaffold, but the specific details of its orientation and bonding are not provided in the search results.

Wissenschaftliche Forschungsanwendungen

Antiamoebic Activity and Cytotoxicity

- A study by Hayat et al. (2010) demonstrated the synthesis of 1,2,3-thiadiazole and 1,2,3-selenadiazole derivatives from 2-(quinolin-8-yloxy) acetohydrazones. These compounds exhibited significant antiamoebic activity against Entamoeba histolytica, with the quinoline ring and hydrazone linkage playing a key role. Moreover, these compounds were found to be non-toxic to human breast cancer MCF-7 cell line within a certain concentration range (Hayat, Salahuddin, Zargan, & Azam, 2010).

Antimicrobial Evaluation as Potential DNA Gyrase Inhibitors

- Ammar et al. (2020) synthesized thiadiazino[5,6-b]quinoxaline and thiazolo[4,5-b]quinoxaline derivatives, showing considerable antimicrobial activity against various bacteria and fungi. These compounds also exhibited bactericidal and fungistatic activities, with some showing significant results against multi-drug resistance bacteria compared to standard drugs like Norfloxacin (Ammar et al., 2020).

Synthesis and Characterization for Various Applications

- Saeed et al. (2014) reported the synthesis and characterization of compounds including N-(aryl)-5-((quinolin-8-yloxy)methyl)-1,3,4-oxa/thiadiazol-2-amines and 4-aryl-5-((quinolin-8-yloxy)methyl)-2H-1,2,4-triazole-3(4H)-thiones. These compounds were characterized using spectroscopic techniques and elemental analyses, indicating their potential for diverse applications (Saeed, Abbas, Ibrar, & Bolte, 2014).

Photodynamic Therapy Applications

- Li et al. (2019) designed novel thiadiazolo[3,4-g]quinoxaline photosensitizers for photodynamic therapy (PDT). These photosensitizers showed high singlet oxygen quantum yields and outstanding PDT efficacies against various tumor cell lines, indicating their potential as novel photosensitizers for PDT applications (Li, Zhang, Kang, & Zhao, 2019).

Applications in Organic Electronics and Photovoltaics

- Lee, Russell, and Jo (2010) synthesized low-bandgap alternating copolymers consisting of 3-hexylthiophene and [1,2,5]thiadiazolo[3,4-g]quinoxaline for organic electronics. These copolymers exhibited broad absorption bands from the visible to infrared region and were found to be highly soluble in common organic solvents, demonstrating their potential in photovoltaic applications (Lee, Russell, & Jo, 2010).

Wirkmechanismus

Zukünftige Richtungen

Quinoxaline and its derivatives have drawn significant attention in various fields due to their versatile biological and chemical properties . They have potential applications in the development of antiviral, anticancer, and antimicrobial agents . Therefore, it is anticipated that “2-(1,2,3-Thiadiazol-5-yloxy)quinoxaline” and similar compounds will continue to be a subject of extensive research in the future .

Eigenschaften

IUPAC Name |

5-quinoxalin-2-yloxythiadiazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6N4OS/c1-2-4-8-7(3-1)11-5-9(13-8)15-10-6-12-14-16-10/h1-6H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJOKZIVYUAZRIJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=CC(=N2)OC3=CN=NS3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6N4OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(dimethylamino)-N-[2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]benzamide](/img/structure/B2453223.png)

![[2-(1H-Benzimidazol-2-yl)ethyl]ethylamine dihydrochloride](/img/no-structure.png)

![2-(2-methylphenoxy)-N-{5-[4-(propane-2-sulfonyl)phenyl]-1,3,4-oxadiazol-2-yl}acetamide](/img/structure/B2453235.png)

![2-[3-(4-methoxybenzyl)-2,4-dioxo-3,4-dihydropyrido[2,3-d]pyrimidin-1(2H)-yl]acetamide](/img/structure/B2453241.png)

![6-(thiophene-2-carbonyl)-5H,6H,7H-pyrrolo[3,4-d]pyrimidine](/img/structure/B2453243.png)

![4-{[(3-chlorophenyl)methyl]amino}-1,2-dihydroquinazoline-2-thione](/img/structure/B2453244.png)

![N'-[(4-OXO-3,4-DIHYDROPHTHALAZIN-1-YL)METHYL]-N-[(THIOPHEN-2-YL)METHYL]ETHANEDIAMIDE](/img/structure/B2453245.png)